Methyl pentadeca-10,12-dienoate
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Overview
Description
Methyl pentadeca-10,12-dienoate is an organic compound with the molecular formula C16H28O2 It is an ester formed from pentadeca-10,12-dienoic acid and methanol The compound is characterized by its long carbon chain with two conjugated double bonds at positions 10 and 12, and an ester functional group at the terminal end
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl pentadeca-10,12-dienoate can be synthesized through the esterification of pentadeca-10,12-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion and to remove water formed during the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation of the product from the catalyst.
Chemical Reactions Analysis
Types of Reactions
Methyl pentadeca-10,12-dienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol, and the double bonds can be hydrogenated to form saturated compounds.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Alcohols or amines in the presence of a base like sodium hydride (NaH) or triethylamine (TEA).
Major Products Formed
Epoxides: and from oxidation reactions.
Alcohols: and from reduction reactions.
Different esters: or from substitution reactions.
Scientific Research Applications
Methyl pentadeca-10,12-dienoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a bioactive compound in pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl pentadeca-10,12-dienoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological targets. The double bonds in the compound can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl linoleate: An ester with two conjugated double bonds, similar to methyl pentadeca-10,12-dienoate, but with a shorter carbon chain.
Methyl oleate: An ester with a single double bond, used in similar applications but with different chemical properties.
Methyl stearate: A saturated ester with no double bonds, used as a comparison for understanding the effects of unsaturation in esters.
Properties
CAS No. |
63024-90-8 |
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Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
methyl pentadeca-10,12-dienoate |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h4-7H,3,8-15H2,1-2H3 |
InChI Key |
QCOMBEUWEAJESL-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC=CCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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